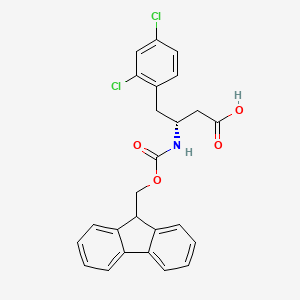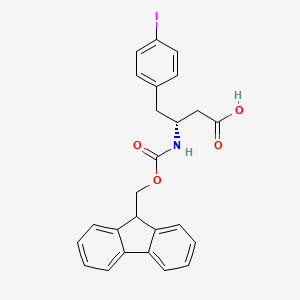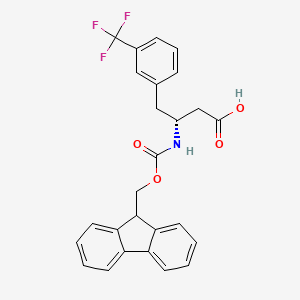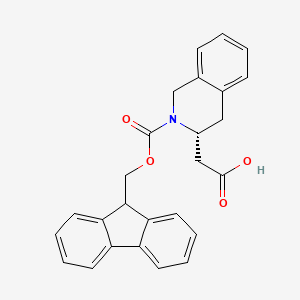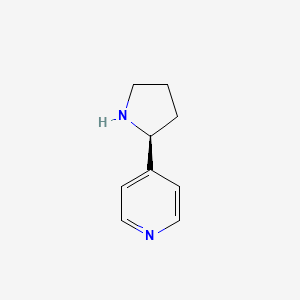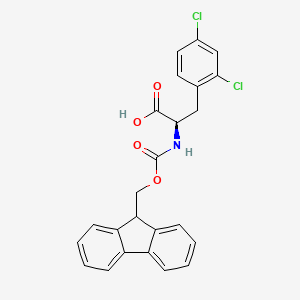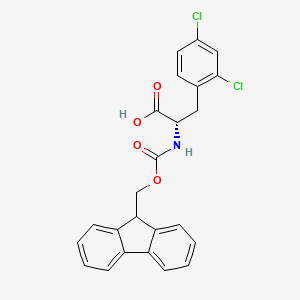![molecular formula C8H8ClF3N2O2 B1310924 3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1001518-84-8](/img/structure/B1310924.png)
3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves regiospecific reactions, as seen in the preparation of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, where single-crystal X-ray analysis was crucial for unambiguous structure determination . Similarly, the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform resulted in a complex mixture, indicating that the synthesis of trifluoromethylated pyrazoles can be challenging and may require careful analysis to identify the desired product .
Molecular Structure Analysis
Crystallographic studies are a common tool for determining the molecular structure of pyrazole derivatives. For instance, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined using X-ray diffraction, and the compound was found to crystallize in the triclinic space group . This suggests that the compound of interest may also crystallize in a similar manner, and X-ray crystallography would likely be a valuable method for its structural analysis.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions. The synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole involved a condensation/cyclization reaction . This indicates that the compound of interest may also undergo similar cyclization reactions, potentially leading to a variety of structurally related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For example, the presence of a trifluoromethyl group can significantly affect the compound's reactivity and physical properties, as seen in the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde . Theoretical calculations, such as DFT, can provide additional insights into the properties of these compounds, as demonstrated by the study of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid .
Scientific Research Applications
-
Enzyme-mimic catalytic activities and biomedical applications of noble metal nanoclusters : Noble metal nanoclusters, which exhibit structural complexity and hierarchy comparable to those of natural proteins, have been increasingly pursued in artificial enzyme research. The protein-like structure of metal nanoclusters not only ensures enzyme-mimic catalytic activity, but also affords an unprecedented opportunity to correlate the catalytic performance with the cluster structure at the molecular or atomic levels .
-
Applications of Nanotechnology : Nanoparticles are used increasingly in catalysis to boost chemical reactions. This reduces the quantity of catalytic materials necessary to produce desired results, saving money and reducing pollutants. Two big applications are in petroleum refining and in automotive catalytic converters .
-
Enzyme-mimic catalytic activities and biomedical applications of noble metal nanoclusters : Noble metal nanoclusters, which exhibit structural complexity and hierarchy comparable to those of natural proteins, have been increasingly pursued in artificial enzyme research. The protein-like structure of metal nanoclusters not only ensures enzyme-mimic catalytic activity, but also affords an unprecedented opportunity to correlate the catalytic performance with the cluster structure at the molecular or atomic levels .
-
Applications of Nanotechnology : Nanoparticles are used increasingly in catalysis to boost chemical reactions. This reduces the quantity of catalytic materials necessary to produce desired results, saving money and reducing pollutants. Two big applications are in petroleum refining and in automotive catalytic converters .
properties
IUPAC Name |
3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O2/c1-4-6(9)7(8(10,11)12)13-14(4)3-2-5(15)16/h2-3H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVYKDRELPWPSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


